

Mass Spectrometry Analysis of 14-o-Acetylsachaconitine: Application Notes and Protocols

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Compound of Interest		
Compound Name:	14-o-Acetylsachaconitine	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of **14-o-Acetylsachaconitine**, a diterpenoid alkaloid found in plants of the Aconitum genus. The information herein is intended to guide researchers in the qualitative and quantitative analysis of this compound, which is of significant interest due to its potential pharmacological and toxicological properties.

Introduction to 14-o-Acetylsachaconitine

14-o-Acetylsachaconitine belongs to the C19-diterpenoid alkaloid family, a class of compounds known for their complex chemical structures and potent biological activities. It is the acetylated derivative of sachaconitine. The accurate identification and quantification of **14-o-Acetylsachaconitine** are crucial for pharmacological studies, toxicological assessments, and the quality control of herbal medicines.

Chemical Profile:



Property	Value
Parent Compound	Sachaconitine
Molecular Formula (Sachaconitine)	C23H37NO4[1]
Monoisotopic Mass (Sachaconitine)	391.2723 g/mol [1]
Molecular Formula (14-o-Acetylsachaconitine)	C25H39NO5
Monoisotopic Mass (14-o-Acetylsachaconitine)	433.2828 g/mol

Mass Spectrometry Fragmentation Analysis

The fragmentation of aconitine-type alkaloids in mass spectrometry is characterized by the successive loss of substituent groups. For **14-o-Acetylsachaconitine**, the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation, primarily involving the neutral loss of an acetic acid molecule (CH₃COOH) from the C14 position.

Proposed Fragmentation Pathway:

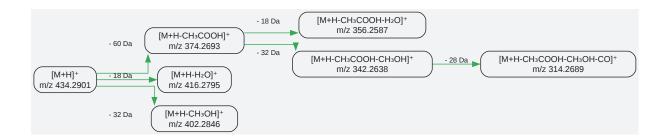
The primary fragmentation event for [14-o-Acetylsachaconitine+H]⁺ is the neutral loss of 60 Da, corresponding to the elimination of the acetyl group as acetic acid. Further fragmentation can occur through the loss of water (H₂O), methanol (CH₃OH), and carbon monoxide (CO) from the core structure.

Table of Predicted Fragment Ions for [14-o-Acetylsachaconitine+H]+:



Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Description
434.2901	374.2693	60.0208	[M+H-CH₃COOH] ⁺
434.2901	416.2795	18.0106	[M+H-H ₂ O] ⁺
434.2901	402.2846	32.0055	[M+H-CH₃OH] ⁺
374.2693	356.2587	18.0106	[M+H-CH₃COOH- H₂O] ⁺
374.2693	342.2638	32.0055	[M+H-CH3COOH- CH3OH]+
342.2638	314.2689	27.9949	[M+H-CH3COOH- CH3OH-CO]+

Note: The m/z values are calculated based on the monoisotopic masses.



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Figure 1: Proposed fragmentation pathway of 14-o-Acetylsachaconitine.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of aconitinetype alkaloids and should be optimized for specific instrumentation and matrices.



Sample Preparation (Plasma)

- Protein Precipitation: To 100 μ L of plasma, add 300 μ L of acetonitrile containing the internal standard.
- Vortex: Vortex the mixture for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC Parameters:

Parameter	Recommended Condition	
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	Acetonitrile	
Gradient	5-95% B over 10 minutes, followed by a 5-minute re-equilibration	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	



MS Parameters:

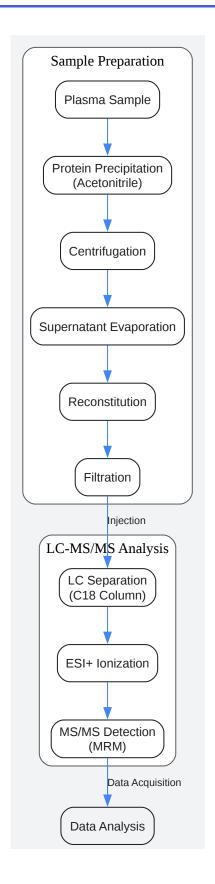
Parameter	Recommended Condition	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Scan Type	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3.5 kV	
Source Temperature	120°C	
Desolvation Temperature	350°C	
Desolvation Gas Flow	800 L/hr	
Cone Gas Flow	50 L/hr	
Collision Gas	Argon	

MRM Transitions for **14-o-Acetylsachaconitine**:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
434.3	374.3	20	100
434.3	342.3	30	100

Note: Collision energy should be optimized for the specific instrument used.





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Figure 2: General workflow for the LC-MS/MS analysis.



Potential Signaling Pathways Affected by Aconitine-Type Alkaloids

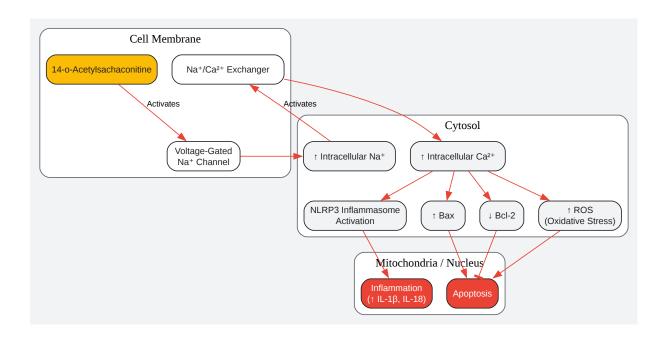
While specific signaling pathways for **14-o-Acetylsachaconitine** are not yet fully elucidated, the toxic effects of the parent compound, aconitine, have been linked to the disruption of several key cellular processes. These insights provide a foundation for investigating the mechanism of action of its derivatives.

Aconitine is known to be both cardiotoxic and neurotoxic.[2] Its toxicity is primarily mediated through its interaction with voltage-gated sodium channels, leading to an influx of Na⁺ ions.[3] This initial event triggers a cascade of downstream effects.

Key Pathological Events:

- Ion Channel Disruption: Persistent activation of sodium channels leads to an overload of intracellular Na+, which in turn promotes Ca²⁺ influx through the Na+/Ca²⁺ exchanger.[4][5]
 This disruption of ion homeostasis is a primary driver of cardiotoxicity, leading to arrhythmias.
 [4][5]
- Oxidative Stress: The intracellular calcium overload can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), inducing oxidative stress.
- Inflammation: Aconitine has been shown to activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[4][6]
- Apoptosis: The combination of ionic imbalance, oxidative stress, and inflammation can trigger programmed cell death (apoptosis) through the modulation of the Bax/Bcl-2 pathway.
 [7] Aconitine has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[7]





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Figure 3: Putative signaling pathways affected by aconitine-type alkaloids.

Conclusion

The methods and data presented in this document provide a comprehensive guide for the mass spectrometric analysis of **14-o-Acetylsachaconitine**. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the predicted fragmentation patterns, will aid in the accurate identification and quantification of this compound. Furthermore, the elucidation of potential signaling pathways affected by related aconitine alkaloids offers a starting point for mechanistic studies into the pharmacological and toxicological effects of **14-o-Acetylsachaconitine**. Researchers are encouraged to adapt and optimize these protocols for their specific applications and instrumentation.



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